2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one

Lipophilicity Blood-brain barrier penetration CNS drug-likeness

CAS 2097894-59-0 is a synthetic small molecule featuring an N-benzylpiperidine moiety linked to a 6-tert-butyl-2,3-dihydropyridazin-3-one core. The 6-tert-butyl substituent (clogP ~+1.98, VDW ~57 ų) imposes steric and lipophilic demands not replicated by methyl, phenyl, or heteroaryl analogs, enabling unique SAR exploration for CNS enzyme targets. Researchers can use this compound for AChE/MAO-B enzymatic assays, broad-panel selectivity profiling (Eurofins/Cerep-style), and comparative ADME studies (PAMPA-BBB, microsomal stability) alongside the 6-methyl analog (CAS 2097869-55-9) to directly assess the impact of tert-butyl substitution on potency, selectivity, and metabolic stability. The dihydropyridazinone core with a tert-butyl group at C-6 adjacent to the carbonyl may confer resistance to NADPH-dependent carbonyl reduction, making it a valuable metabolic shield reference compound.

Molecular Formula C21H29N3O
Molecular Weight 339.483
CAS No. 2097894-59-0
Cat. No. B2364853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one
CAS2097894-59-0
Molecular FormulaC21H29N3O
Molecular Weight339.483
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H29N3O/c1-21(2,3)19-9-10-20(25)24(22-19)16-18-11-13-23(14-12-18)15-17-7-5-4-6-8-17/h4-10,18H,11-16H2,1-3H3
InChIKeyICQAPQQDYUJIND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2097894-59-0: Procurement-Grade Overview of a Tert-Butyl Dihydropyridazinone-Benzylpiperidine Research Scaffold


2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one (CAS 2097894-59-0; molecular formula C₂₁H₂₉N₃O; MW 339.5 g/mol) is a synthetic small molecule composed of three pharmacophoric modules: an N-benzylpiperidine moiety, a methylene linker, and a 6-tert-butyl-substituted 2,3-dihydropyridazin-3-one core [1]. The compound belongs to the broader pyridazinobenzylpiperidine class, which has been evaluated in peer-reviewed studies for acetylcholinesterase (AChE) inhibition [2] and monoamine oxidase (MAO) inhibition [3]. The 6-tert-butyl substituent on the pyridazinone ring represents the key structural variable distinguishing this scaffold from closely cataloged analogs bearing 6-methyl, 6-phenyl, or 6-pyrazol-1-yl substitutions [1].

Why the 6-Tert-Butyl Group in CAS 2097894-59-0 Precludes Direct Substitution with 6-Methyl or 6-Phenyl Pyridazinone Analogs


Generic substitution within the 2-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one series is inadvisable because the C-6 substituent size and lipophilicity govern both target-binding pharmacophore geometry and passive membrane permeation properties. Classic SAR studies on closely related 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine AChE inhibitors demonstrated that introduction of lipophilic bulk at the C-5/C-6 region of the pyridazine ring directly modulates inhibitory potency (12-fold variation from IC₅₀ 120 nM to 10 nM) and AChE/BuChE selectivity (ratio of 24 for the 5-methyl analog vs. tacrine) [1]. In the pyridazinobenzylpiperidine MAO inhibitor series, the nature and position of aryl substituents altered MAO-B IC₅₀ values by more than 19-fold (0.203 μM to >4 μM) [2]. The tert-butyl group (van der Waals volume ~57 ų; clogP contribution ~+1.98) in CAS 2097894-59-0 imposes steric and lipophilic demands that are not replicated by methyl (VDW ~14 ų; clogP ~+0.56), phenyl, or heteroaryl C-6 substituents found in cataloged analogs [3]. Consequently, pharmacological rank-ordering and physicochemical handling properties cannot be extrapolated across different C-6 substituents without independent experimental verification.

Quantitative Differentiation Evidence for CAS 2097894-59-0 Relative to Its Closest Available Analogs


Predicted Lipophilicity (XLogP3) and CNS Permeation Potential of the 6-Tert-Butyl Analog vs. 6-Methyl and 6-Pyrazol-1-yl Congeners

Computationally predicted octanol-water partition coefficients (XLogP3, PubChem) indicate that the 6-tert-butyl substituent confers substantially higher lipophilicity compared to the 6-methyl and 6-pyrazol-1-yl analogs. This predicts enhanced passive membrane permeability but reduced aqueous solubility. In the published pyridazinobenzylpiperidine MAO inhibitor study, compounds with higher lipophilicity (conferred by 3-chloro and 2-cyano substituents) demonstrated superior blood-brain barrier penetration in the PAMPA assay [1]. The tert-butyl group provides the highest steric bulk among cataloged C-6 substituents in this sub-series, a property associated with metabolic shielding of the adjacent carbonyl in related dihydropyridazinone scaffolds [2].

Lipophilicity Blood-brain barrier penetration CNS drug-likeness Physicochemical profiling

Steric Bulk at C-6: Predicted Target-Binding Cavity Occupancy vs. Known AChE Pharmacophore Tolerances

The seminal SAR study by Contreras et al. on 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine AChE inhibitors established that the C-5 position of the pyridazine ring tolerates lipophilic substituents, with the 5-methyl-6-phenyl derivative (4c) achieving IC₅₀ = 21 nM and 100-fold human AChE/BuChE selectivity vs. tacrine [1]. In the dihydropyridazinone sub-series represented by CAS 2097894-59-0, the C-6 position (analogous to the C-5 in the amino-pyridazine series) is occupied by tert-butyl—a substituent substantially larger than any evaluated in the published AChE SAR (methyl, phenyl, fused cyclopentyl). The tert-butyl group's van der Waals volume (~57 ų) may approach or exceed the steric tolerance of the AChE peripheral anionic site (PAS) binding pocket probed in the published SAR, potentially altering binding mode relative to smaller C-6 substituents [2].

Acetylcholinesterase inhibition Structure-activity relationship Steric tolerance Donepezil scaffold comparison

Molecular Weight and Rotatable Bond Differentiators: Physicochemical Profile vs. Donepezil and the 6-Methyl Pyridazinone Analog

CAS 2097894-59-0 (MW 339.5 g/mol) occupies an intermediate physicochemical space between the clinical AChE inhibitor donepezil (MW 379.5 g/mol) and the lighter 6-methyl pyridazinone analog (MW ~297.4 g/mol) [1]. Donepezil achieves its high AChE potency (IC₅₀ = 6.7 nM) [2] through a 5,6-dimethoxyindan-1-one core rather than a pyridazinone. The pyridazinone-based scaffold of CAS 2097894-59-0 provides a heterocyclic hydrogen-bond acceptor surface (carbonyl at position 3 and the N2 nitrogen) that is topologically distinct from the indanone of donepezil, potentially enabling different target interaction profiles [3]. The 6-tert-butyl substituted pyridazinone core (MW 152.2 for the unsubstituted core) contributes significantly to the overall molecular weight while minimizing rotatable bond count (estimated 5 rotatable bonds), a profile associated with favorable ligand efficiency if target affinity is achieved [1].

Drug-likeness Molecular weight Lead optimization Procurement specification

CNS Multiparameter Optimization (MPO) Score: Predicted Drug-likeness Relative to Known CNS Drugs

The CNS MPO score, developed by Pfizer, integrates six key physicochemical parameters (clogP, clogD, MW, TPSA, HBD, pKa) to predict CNS drug-likeness on a scale of 0–6 (desirable ≥4) [1]. Based on computed properties for CAS 2097894-59-0 (clogP ~3.8, MW 339.5, TPSA ~36.9 Ų, HBD = 0), the estimated CNS MPO score is approximately 4.8–5.2, placing it in the desirable range for CNS drug candidates [2]. The pyridazinobenzylpiperidine MAO-B inhibitor S5 (IC₅₀ = 0.203 μM) demonstrated experimental blood-brain barrier penetration in PAMPA, validating the CNS potential of this chemotype [3]. The absence of hydrogen-bond donor groups in CAS 2097894-59-0 and its TPSA < 60 Ų are both favorable for passive CNS penetration.

CNS drug design Multiparameter optimization Physicochemical desirability Procurement triage

Evidence Gap Advisory: No Published Experimental Biological Activity Data Identified for CAS 2097894-59-0

Searches across PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and the broader chemical literature (as of April 2026) identified zero peer-reviewed publications, patents, or curated database entries reporting experimental IC₅₀, Ki, EC₅₀, or any other quantitative biological activity measurement for CAS 2097894-59-0. This contrasts with the structurally related 6-methyl analog (CAS 2097869-55-9) and pyrazol-1-yl analog (CAS 2097915-78-9), which are also cataloged but similarly lack published bioactivity data. By comparison, the amino-pyridazine series (ethylamino linker) has extensive published SAR with IC₅₀ values spanning 10–120 nM on AChE [1], and the pyridazinobenzylpiperidine series (direct N-linkage at C-5 of pyridazinone) has published MAO-B IC₅₀ values from 0.203–4 μM [2]. The dihydropyridazinone sub-series with methylene linker at N-2 (to which CAS 2097894-59-0 belongs) represents a structurally distinct chemotype with no publicly available target engagement data at the time of this analysis.

Data availability Procurement risk assessment De novo characterization required Research gap

Recommended Scientific Application Scenarios for CAS 2097894-59-0 Based on Available Evidence


Novel Chemical Probe Development for Acetylcholinesterase or Monoamine Oxidase Targets: Scaffold-Hopping from Donepezil and Amino-Pyridazine Chemotypes

CAS 2097894-59-0 is best positioned as a scaffold-hopping candidate for CNS enzyme targets where the benzylpiperidine pharmacophore has established precedent. The published AChE SAR demonstrates that the N-benzylpiperidine moiety is critical for activity (replacement is detrimental to potency) [1], while the pyridazinobenzylpiperidine MAO-B inhibitor series validates this chemotype's CNS target engagement potential [2]. The dihydropyridazinone core with a tert-butyl C-6 substituent occupies unexplored chemical space relative to both published series. Researchers procuring this compound for AChE or MAO-B enzymatic assays should anticipate that the methylene linker at N-2 and the tert-butyl group at C-6 may produce a binding mode distinct from both the amino-pyridazine (ethylamino linker) and direct-N-linked pyridazinone series, potentially yielding novel selectivity profiles [3].

Physicochemical Benchmarking in CNS Lead Optimization Programs: Evaluating Tert-Butyl Effects on Permeability and Metabolic Stability

The predicted CNS MPO profile of CAS 2097894-59-0 (estimated score ~4.8–5.2) [2] makes it suitable as a reference compound for evaluating the impact of tert-butyl substitution on in vitro ADME parameters within a pyridazinone lead series. The tert-butyl group is a well-precedented metabolic shield in medicinal chemistry [4]; its presence at the C-6 position adjacent to the dihydropyridazinone carbonyl may confer resistance to NADPH-dependent carbonyl reduction. Researchers can use this compound in parallel artificial membrane permeability assays (PAMPA-BBB) and microsomal stability assays alongside the 6-methyl analog (CAS 2097869-55-9) to generate direct comparative ADME data for the 6-substituent variable.

Chemical Biology Tool for Deconvoluting Polypharmacology: Profiling Against a Broad Target Panel for Selectivity Fingerprinting

Given the absence of published target engagement data [1], CAS 2097894-59-0 represents a clean-slate chemical probe for broad-panel profiling. The benzylpiperidine moiety has demonstrated affinity across diverse target classes including sigma receptors [5], chemokine receptors [6], and dopamine D2 receptors [7]. The pyridazinone core adds potential for kinase inhibition (as seen in related dihydropyridazinone MET inhibitors [8]). Procurement of this compound for a Eurofins/Cerep-style broad selectivity panel (50–100 targets) would generate a unique selectivity fingerprint that could reveal unexpected polypharmacology or target selectivity, potentially differentiating it from both donepezil (highly AChE-selective) and the MAO-biased pyridazinobenzylpiperidine series.

Synthetic Methodology Development: Tert-Butyl Dihydropyridazinone as a Benchmark Substrate for N2-Alkylation Optimization

The synthesis of CAS 2097894-59-0 requires N2-alkylation of 6-tert-butyl-2,3-dihydropyridazin-3-one (CAS 147849-82-9) with a benzylpiperidin-4-ylmethyl electrophile [3]. This N-alkylation step may present regioselectivity challenges between N2 and O-alkylation pathways. Process chemists procuring this compound can use it as a benchmark substrate to optimize alkylation conditions (base, solvent, temperature) affecting N2 vs. O-alkylation regioselectivity and overall yield, with the tert-butyl group providing a convenient ¹H-NMR handle for reaction monitoring.

Quote Request

Request a Quote for 2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.